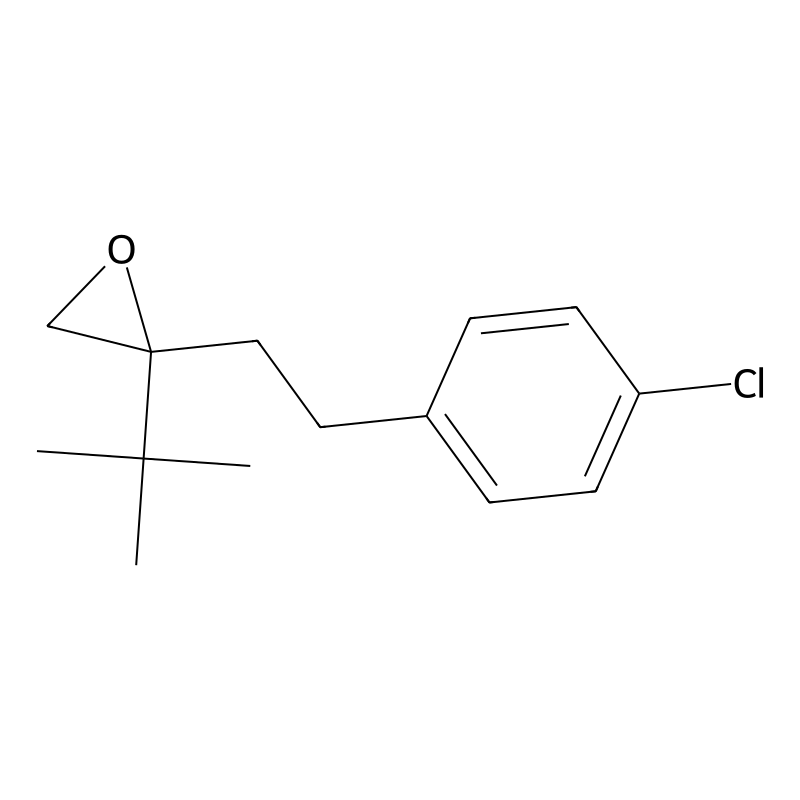2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, also known as 2-tert-butyl-2-(4-chlorophenyl)ethyl oxirane, is a chemical compound with the molecular formula C14H19ClO and a CAS number of 80443-63-6. This oxirane derivative features a chlorophenyl group, contributing to its distinct chemical properties and biological activities. The compound is characterized by an epoxide functional group, which is known for its reactivity and utility in various
The oxirane structure of this compound makes it highly reactive, particularly in nucleophilic substitution reactions. Common reactions include:
- Ring-opening Reactions: The epoxide can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functional groups.
- Synthesis of Derivatives: It serves as an intermediate in the synthesis of more complex molecules, including fungicides and herbicides. For example, it can be converted into tebuconazole, a widely used fungicide in agriculture .
2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane exhibits notable biological activity, particularly as a precursor in the synthesis of agrochemicals. Its derivatives are known for their fungicidal properties, making them valuable in agricultural applications. The chlorophenyl moiety enhances its biological activity by increasing lipophilicity and bioavailability .
The synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane typically involves several steps:
- Formation of the Epoxide: A common method includes reacting dimethyl sulfide with methyl bromide to form trimethylsulfonium bromide. This intermediate is then reacted with 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in the presence of a strong base (e.g., sodium hydride) and an inert solvent at controlled temperatures .
- Workup Procedure: The reaction mixture is usually worked up by adding water to separate organic phases and then purifying the product through distillation or chromatography .
The primary applications of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane are in the agricultural sector as an intermediate for synthesizing fungicides. Its derivatives are utilized for:
- Fungicides: Particularly in the formulation of products like tebuconazole that help control fungal diseases in crops.
- Chemical Intermediates: It serves as a building block for various chemical syntheses in both industrial and research settings .
Interaction studies involving 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane often focus on its reactivity with biological nucleophiles. These studies reveal how the compound interacts with enzymes or other biological molecules, influencing its efficacy as a fungicide. The chlorophenyl group plays a crucial role in these interactions by enhancing binding affinity to target sites within organisms .
Several compounds share structural similarities with 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tebuconazole | C16H22ClN3O | A more complex structure with additional nitrogen atoms; widely used as a systemic fungicide. |
| Propiconazole | C15H17ClN3O | Similar fungicidal properties but differs in chemical structure and mechanism of action. |
| Chlorothalonil | C8Cl4N2 | A non-systemic fungicide that acts differently compared to oxirane derivatives; broader spectrum of activity against fungi. |
The presence of both the chlorophenyl and tert-butyl groups in 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane contributes to its unique reactivity and biological activity compared to these similar compounds.
Physical Description
XLogP3
Other CAS
Wikipedia
General Manufacturing Information
Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








